molecular formula C18H21NO5 B2580900 Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 887210-29-9

Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No. B2580900
CAS RN: 887210-29-9
M. Wt: 331.368
InChI Key: FWNFNGWBTWVOND-UHFFFAOYSA-N
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Description

Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]-4-piperidinecarboxylate is a chemical compound with the molecular formula C18H21NO5 . It has an average mass of 331.363 Da and a monoisotopic mass of 331.141968 Da .


Chemical Reactions Analysis

While the specific chemical reactions involving Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate are not detailed in the retrieved sources, similar compounds have been used in various chemical reactions. For example, Methyl piperidine-4-carboxylate has been used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .

Scientific Research Applications

Synthesis of Indole Derivatives

This compound plays a significant role in the synthesis of indole derivatives . Indoles are a crucial heterocyclic system in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized using this compound, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has created interest among researchers to synthesize a variety of indole derivatives .

Use in Medicine as Selective Inhibitors

6-Alkyl-substituted 1,2-dihydropyridin-2-ones, which can be synthesized using this compound, are used in medicine as selective inhibitors of phosphodiesterases . These have been used to create highly effective vasodilators, anticoagulants, fungicides, and anti-HIV agents .

AMPA-Receptor Inhibition

The compound can also be used to synthesize molecules that act as selective inhibitors of AMPA-receptors . This has potential applications in the treatment of neurological disorders.

One-Pot Functionalization of Unsaturated Intermediates

The compound can be used in the one-pot functionalization of unsaturated intermediates . This usually requires multiple steps, but the use of this compound can simplify the process .

Synthesis of Phytoalexin

The compound can be used in the synthesis of phytoalexin , a type of antimicrobial and often antioxidative substance synthesized de novo by plants that accumulate rapidly at areas of pathogen infection .

properties

IUPAC Name

ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-2-23-18(22)12-5-7-19(8-6-12)11-13-9-17(21)24-16-4-3-14(20)10-15(13)16/h3-4,9-10,12,20H,2,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNFNGWBTWVOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

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